molecular formula C9H13N3OS2 B3125855 N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide CAS No. 329777-53-9

N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide

Cat. No.: B3125855
CAS No.: 329777-53-9
M. Wt: 243.4 g/mol
InChI Key: LDZDESRZOOWKFP-UHFFFAOYSA-N
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Description

N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide: is an organic compound with a complex structure that includes a thienyl group, a hydrazinecarbothioamide moiety, and a propyl chain

Scientific Research Applications

Chemistry: N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide typically involves the following steps:

    Formation of the Thienylcarbonyl Intermediate: The starting material, 2-thiophenecarboxylic acid, is first converted to its acid chloride using thionyl chloride.

    Hydrazinecarbothioamide Formation: The acid chloride is then reacted with hydrazinecarbothioamide under controlled conditions to form the hydrazinecarbothioamide intermediate.

    N-Propyl Substitution: Finally, the hydrazinecarbothioamide intermediate is alkylated with propyl bromide to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazinecarbothioamides.

Mechanism of Action

The mechanism of action of N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The thienyl group can interact with enzyme active sites, while the hydrazinecarbothioamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarboxamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Comparison: N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is unique due to the presence of both thienyl and hydrazinecarbothioamide groups, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide may have different pharmacological profiles and applications due to variations in their structural features .

Properties

IUPAC Name

1-propyl-3-(thiophene-2-carbonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS2/c1-2-5-10-9(14)12-11-8(13)7-4-3-6-15-7/h3-4,6H,2,5H2,1H3,(H,11,13)(H2,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZDESRZOOWKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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